molecular formula C16H19NO2S2 B2971406 N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide CAS No. 1798522-01-6

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2971406
CAS RN: 1798522-01-6
M. Wt: 321.45
InChI Key: BHHZAYHLBIBADI-UHFFFAOYSA-N
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Description

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide, also known as TPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TPC is a member of the thiophene class of compounds and is synthesized through a multi-step process that involves the use of various reagents and catalysts.

Scientific Research Applications

Heterocyclic Synthesis and Applications

  • Thiophenylhydrazonoacetates Synthesis : Research by Mohareb et al. (2004) explores the synthesis of Benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles, yielding a variety of heterocyclic compounds. These compounds could be foundational in developing new materials or drugs due to their structural diversity (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

  • Synthesis of Polyfunctionally Substituted Pyran, Pyridine, and Pyridazine Derivatives : Another study by the same group demonstrates the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards active methylene reagents, leading to the formation of diverse derivatives. This approach offers a versatile method for synthesizing compounds with potential applications in various fields, including pharmaceuticals and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

  • Carbon−Sulfur Bond Formation in Drug Synthesis : The development of a new variant of the Migita reaction for carbon−sulfur bond formation, as applied by Norris and Leeman (2008), illustrates the synthesis of a former antiasthma drug candidate. This method highlights the compound's relevance in synthesizing pharmaceutically active molecules and the efficiency of such reactions in producing clinically relevant compounds (Norris & Leeman, 2008).

  • Synthesis of Furan-Fused Heterocycles : Ergun et al. (2014) reported the synthesis of novel compounds, including furan-fused heterocycles, starting from acid derivatives. This research contributes to the development of new organic materials with potential applications in optoelectronics and pharmaceuticals (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).

properties

IUPAC Name

N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-16(13-6-11-20-12-13)17(14-4-8-19-9-5-14)7-3-15-2-1-10-21-15/h1-2,6,10-12,14H,3-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHZAYHLBIBADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide

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